2,4-Dichloroaniline (CAS: 554-00-7) is a di-halogenated primary aromatic amine characterized by chlorine substitutions at the ortho and para positions relative to the amino group. Operating as a weak organic base and a low-melting solid (63 °C), it is primarily procured as a regioselective intermediate for the synthesis of high-performance azo pigments, agricultural chemicals, and pharmaceutical active ingredients. Its specific substitution pattern dictates its unique electronic and steric profile, which is fundamentally required to direct downstream electrophilic aromatic substitutions and to stabilize resulting azo linkages against environmental degradation [1].
Substituting 2,4-Dichloroaniline with the more common industrial 3,4-Dichloroaniline or the highly hindered 2,6-Dichloroaniline results in immediate process and product failures. From a processability standpoint, 3,4-Dichloroaniline possesses a significantly different basicity (pKa ~2.97 vs 2.016 for the 2,4-isomer), which alters the pH thresholds required for aqueous acid extraction and diazotization [1]. Furthermore, in pigment manufacturing, replacing the 2,4-isomer with 3,4-Dichloroaniline removes the critical ortho-chloro steric bulk, leaving the resulting azo bond highly vulnerable to photolytic and oxidative cleavage, thereby destroying the lightfastness of the final dye [2].
Quantitative pKa measurements demonstrate that 2,4-Dichloroaniline is significantly less basic than its 3,4-isomer. At 25 °C, 2,4-Dichloroaniline exhibits a pKa of 2.016, whereas 3,4-Dichloroaniline has a pKa of 2.97 [1]. This nearly 1-log difference in basicity means that 2,4-Dichloroaniline requires a substantially higher acid concentration to achieve complete protonation during the formation of diazonium salts or during aqueous acid extraction protocols.
| Evidence Dimension | Conjugate acid pKa at 25 °C |
| Target Compound Data | 2.016 |
| Comparator Or Baseline | 3,4-Dichloroaniline (pKa = 2.97) |
| Quantified Difference | 0.954 pKa units lower basicity |
| Conditions | Aqueous solution, 25 °C |
Procurement teams must account for this lower basicity, as it necessitates stronger acidic conditions for efficient diazotization and salt formulation compared to mainstream 3,4-substituted analogs.
The thermal phase behavior of dichloroaniline isomers strongly dictates their industrial handling and energy requirements. 2,4-Dichloroaniline has a melting point of 63 °C, positioning it between 3,4-Dichloroaniline (72 °C) and 2,6-Dichloroaniline (39 °C) [1]. This intermediate melting point allows 2,4-Dichloroaniline to be processed as a stable, free-flowing solid at room temperature while requiring significantly less thermal energy to achieve a liquid melt-state for bulk transfer or solvent-free reactions compared to the 3,4-isomer.
| Evidence Dimension | Melting Point |
| Target Compound Data | 63 °C |
| Comparator Or Baseline | 3,4-Dichloroaniline (72 °C) and 2,6-Dichloroaniline (39 °C) |
| Quantified Difference | 9 °C lower than 3,4-DCA; 24 °C higher than 2,6-DCA |
| Conditions | Standard atmospheric pressure |
This specific melting profile optimizes manufacturability by enabling lower-temperature melt processing without the severe room-temperature semi-solid handling risks associated with 2,6-Dichloroaniline.
In the synthesis of yellow and orange azo pigments, the substitution pattern of the diazo component is critical for final product stability. Formulations utilizing 2,4-Dichloroaniline yield pigments with superior lightfastness compared to those derived from 3,4-Dichloroaniline or mono-chloroanilines [1]. The chlorine atom at the ortho (2-) position provides essential steric shielding to the vulnerable azo linkage, protecting it from the photolytic and oxidative cleavage that causes rapid dye fading in non-ortho substituted analogs [2].
| Evidence Dimension | Azo bond photolytic/oxidative stability |
| Target Compound Data | High lightfastness (ortho-chloro steric shielding present) |
| Comparator Or Baseline | 3,4-Dichloroaniline derivatives (lack ortho-steric protection) |
| Quantified Difference | Significantly reduced oxidative fading and improved shade stability |
| Conditions | UV/Light exposure of formulated azo pigments |
Dye and pigment manufacturers must procure the exact 2,4-isomer to guarantee the commercial lightfastness and color stability of high-performance yellow/orange colorants.
2,4-Dichloroaniline is the strictly required diazo precursor for manufacturing specific high-performance yellow and orange azo pigments (e.g., coupling with barbituric acid or resorcinol). Its ortho-chloro substitution is non-negotiable for achieving commercial-grade lightfastness and resistance to oxidative degradation [1].
In the procurement of intermediates for herbicides such as quinclorac and oxadiazon, 2,4-Dichloroaniline is the mandatory starting material. The specific 2,4-halogenation pattern dictates the correct regioselectivity during subsequent ring-closure reactions, ensuring the final active ingredient possesses the correct structural geometry for inhibiting target plant enzymes [2].
Due to its moderate melting point of 63 °C, 2,4-Dichloroaniline is highly suited for solvent-free, melt-phase amidation or coupling reactions. It offers a distinct processability advantage over 3,4-Dichloroaniline by lowering the required reactor heating thresholds while avoiding the ambient-temperature semi-solid handling risks of 2,6-Dichloroaniline [3].
Acute Toxic;Health Hazard;Environmental Hazard